![molecular formula C12H8N4OS B240132 3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B240132.png)
3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with specific targets in cells. For example, it has been suggested that this compound may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids or proteins, leading to the inhibition of cell growth.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has biochemical and physiological effects on cells. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, one limitation of using this compound is its low solubility in water, which may affect its biological activity.
Orientations Futures
There are several future directions for the study of 3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is the synthesis of analogs of this compound to improve its biological activity. Another direction is the study of the mechanism of action of this compound to better understand its biological activity. In addition, the potential application of this compound in the development of new drugs or agrochemicals should be further explored.
Méthodes De Synthèse
The synthesis of 3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved using different methods. One of the methods involves the reaction of 2-aminobenzofuran, thiosemicarbazide, and methyl isothiocyanate in the presence of a catalyst. Another method involves the reaction of 2-aminobenzofuran, thiosemicarbazide, and carbon disulfide in the presence of a catalyst. The yield of the compound varies depending on the method used.
Applications De Recherche Scientifique
3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been tested for its antimicrobial, antitumor, and anti-inflammatory activities. In the field of agriculture, this compound has been tested for its herbicidal and insecticidal activities. In addition, this compound has also been studied for its potential application as a fluorescent probe for the detection of metal ions.
Propriétés
Nom du produit |
3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Formule moléculaire |
C12H8N4OS |
Poids moléculaire |
256.29 g/mol |
Nom IUPAC |
3-(1-benzofuran-2-yl)-6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H8N4OS/c1-7-15-16-11(13-14-12(16)18-7)10-6-8-4-2-3-5-9(8)17-10/h2-6H,1H3 |
Clé InChI |
KUURLKOJDUTHGA-UHFFFAOYSA-N |
SMILES |
CC1=NN2C(=NN=C2S1)C3=CC4=CC=CC=C4O3 |
SMILES canonique |
CC1=NN2C(=NN=C2S1)C3=CC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





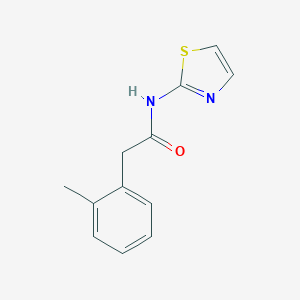

![5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide](/img/structure/B240061.png)
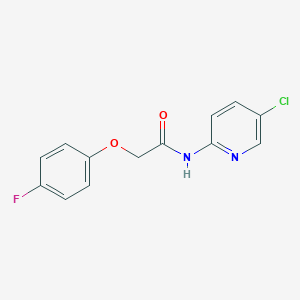
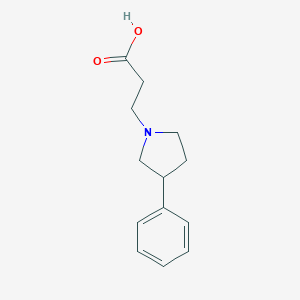
![5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B240072.png)
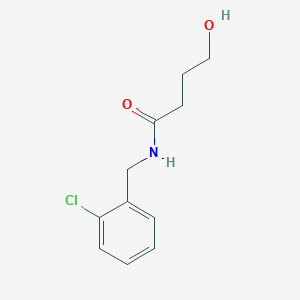

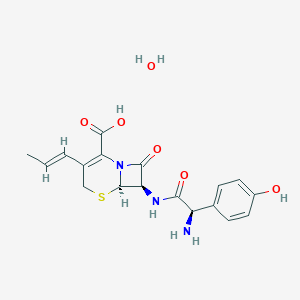
![3-(1-Benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B240217.png)

